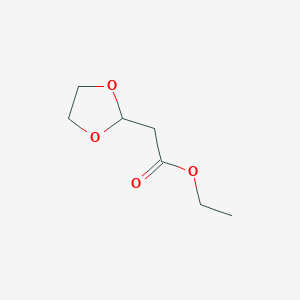
2-(1,3-dioxolan-2-yl)acétate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a fruity, apple-like odor . This compound is used in various applications, including as a fragrance and flavoring agent in cosmetics, food, and beverages .
Applications De Recherche Scientifique
Ethyl 2-(1,3-dioxolan-2-yl)acetate is used in various scientific research applications:
Mécanisme D'action
Target of Action
Ethyl 2-(1,3-dioxolan-2-yl)acetate, also known as Fructone , is primarily used as a fragrance and flavoring material in cosmetics, food and beverages, manufacture of drugs and detergents, and perfume industries . It is known for its strong, fruity, apple-like, slightly green odor . .
Mode of Action
It is likely that the compound interacts with olfactory receptors, given its use in fragrances and flavorings . .
Biochemical Pathways
Given its use in fragrances and flavorings, it may interact with olfactory pathways . .
Pharmacokinetics
It is a colorless liquid with a density of 1.1±0.1 g/cm3 and a boiling point of 208.0±15.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in fragrances and flavorings, it may influence sensory perception, particularly smell . .
Méthodes De Préparation
Ethyl 2-(1,3-dioxolan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . The reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene . Industrial production methods may involve similar processes but on a larger scale, ensuring the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Analyse Des Réactions Chimiques
Ethyl 2-(1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Comparaison Avec Des Composés Similaires
Ethyl 2-(1,3-dioxolan-2-yl)acetate can be compared with similar compounds such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate:
2-Ethyl-2-methyl-1,3-dioxolane: This compound has an ethyl and a methyl group at the 2-position, making it slightly different in terms of chemical properties.
These similar compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of ethyl 2-(1,3-dioxolan-2-yl)acetate in various fields.
Propriétés
IUPAC Name |
ethyl 2-(1,3-dioxolan-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-2-9-6(8)5-7-10-3-4-11-7/h7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSJQVSEJWUQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282947 |
Source


|
| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60234-78-8 |
Source


|
| Record name | NSC28932 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














